2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid typically involves the reaction of anthranilic acid derivatives with various reagents under controlled conditions . One common method includes the use of DMSO as a solvent, where the compound is dissolved at concentrations of ≥ 50 mg/mL . The reaction conditions often require acidic environments, such as the addition of HCl to adjust the pH to around 2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The compound is typically stored as a solid at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce more reduced forms of the compound .
Scientific Research Applications
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on cellular processes and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones and supplies fuel during exercise, thereby enhancing mental performance during stress-related tasks . The compound’s effects are mediated through its interaction with cellular receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid: This compound shares a similar structure but differs in the position of the oxo group.
4-Hydroxy-2-quinolones: These compounds have a similar quinoline backbone but differ in their functional groups.
Uniqueness
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is unique due to its specific alanine derivative structure, which imparts distinct chemical and biological properties. Its ability to influence anabolic hormone secretion and prevent muscle damage makes it particularly valuable in scientific research .
Properties
IUPAC Name |
2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOILRCJONSGSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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